

physical and chemical properties of 2,3,4-Trifluorotoluene

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Compound of Interest

Compound Name: 2,3,4-Trifluorotoluene

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An In-depth Technical Guide to 2,3,4-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorotoluene is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern of three fluorine atoms on the toluene ring imparts distinct physical and chemical properties, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The presence of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and biological activity of derivative compounds.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of **2,3,4-trifluorotoluene**, along with experimental details and graphical representations of key workflows.

Physical and Chemical Properties

The physical and chemical properties of **2,3,4-trifluorotoluene** are summarized in the table below. These properties are essential for its handling, application in chemical synthesis, and for the prediction of its behavior in various chemical environments.



Property	Value	Reference(s)
Molecular Formula	C7H5F3	[4]
Molecular Weight	146.11 g/mol	[4]
CAS Number	193533-92-5	[4]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	126-127 °C	[5][6]
Density	1.222 g/mL at 25 °C	[6]
Refractive Index (n20/D)	1.434	
Flash Point	28 °C	[1]

Spectroscopic Data

Detailed spectroscopic analysis is critical for the identification and characterization of **2,3,4-trifluorotoluene**. While specific peak assignments and full spectra are often found in dedicated publications or spectral databases, general information and sources are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The coupling of these protons with the fluorine atoms will result in complex splitting patterns.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached fluorine and methyl groups. Carbon-fluorine coupling will be observed.
- ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For **2,3,4-trifluorotoluene**, three distinct signals are expected for the non-equivalent fluorine atoms, with complex coupling patterns between them and with the aromatic protons.[7] The chemical shifts are typically referenced to an internal or external standard like CFCl₃ or α,α,α-trifluorotoluene.[2][8]



Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-C stretching vibrations within the aromatic ring, and strong C-F stretching vibrations.[9]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine atoms and the methyl group, with potential loss of these fragments.[10] [11][12]

Spectra for **2,3,4-trifluorotoluene** are available for reference in databases such as PubChem, which links to commercial suppliers like Sigma-Aldrich.[4]

Chemical Reactivity and Synthesis

2,3,4-Trifluorotoluene's reactivity is largely dictated by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position relative to the fluorine atoms.[13]

Synthesis of 2,3,4-Trifluorotoluene

A common synthetic route to trifluorotoluenes involves the reaction of a corresponding benzotrichloride with hydrogen fluoride in a pressurized reactor. For laboratory-scale synthesis, coupling reactions of aromatic halides with trifluoromethylating agents in the presence of a copper catalyst can be employed.[1] A more specific synthesis for a related compound, 2,3,4-trifluoronitrobenzene, involves a two-step process of nitration followed by a fluorination reaction, which could be adapted for the synthesis of **2,3,4-trifluorotoluene**.[5]

Key Reactions

- Nitration: The nitration of trifluorotoluenes typically occurs at the meta-position due to the
 deactivating effect of the trifluoromethyl group. The reaction is generally carried out using a
 mixture of concentrated nitric acid and sulfuric acid.[10][14]
- Lithiation: Directed ortho-lithiation can be a powerful tool for the functionalization of aromatic rings. For trifluorotoluenes, the position of lithiation will be influenced by the directing ability



of the fluorine and methyl substituents and the choice of the lithiating agent and reaction conditions.[3][15]

Experimental Protocols

Detailed experimental protocols are crucial for the safe and successful handling and application of **2,3,4-trifluorotoluene** in a research setting.

General Protocol for Nitration of an Aromatic Compound

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting aromatic compound in a suitable solvent to 0 °C in an ice bath.
- Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C.
- Addition: Add the nitrating mixture dropwise to the cooled solution of the aromatic compound, maintaining the temperature below 10 °C.
- Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[16]

General Protocol for ortho-Lithiation of an Aromatic Compound

 Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic substrate in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

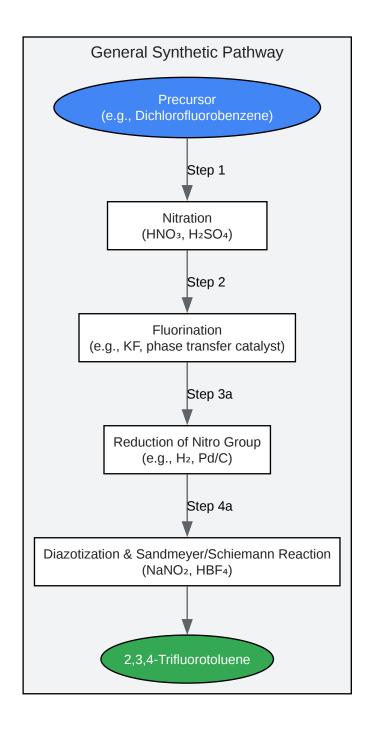


- Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Addition of Lithiating Agent: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) dropwise to the cooled solution.
- Lithiation: Stir the reaction mixture at -78 °C for a specified time to allow for the formation of the lithiated intermediate.
- Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C.
- Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
- Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the product by appropriate methods such as column chromatography.[6]

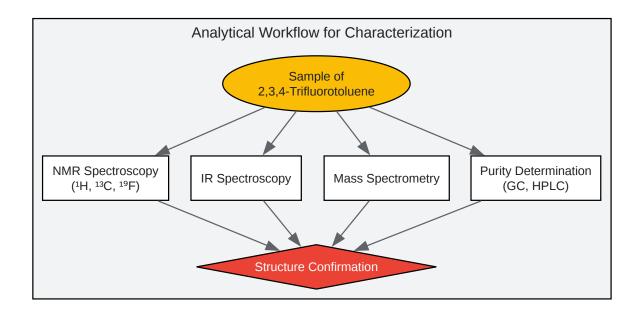
Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to **2,3,4-trifluorotoluene**.









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- To cite this document: BenchChem. [physical and chemical properties of 2,3,4-Trifluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065102#physical-and-chemical-properties-of-2-3-4trifluorotoluene]

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